[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid [2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18333648
InChI: InChI=1S/C10H17BN4O2/c1-14-3-2-4-15(6-5-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3
SMILES:
Molecular Formula: C10H17BN4O2
Molecular Weight: 236.08 g/mol

[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid

CAS No.:

Cat. No.: VC18333648

Molecular Formula: C10H17BN4O2

Molecular Weight: 236.08 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid -

Specification

Molecular Formula C10H17BN4O2
Molecular Weight 236.08 g/mol
IUPAC Name [2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid
Standard InChI InChI=1S/C10H17BN4O2/c1-14-3-2-4-15(6-5-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3
Standard InChI Key CDHWKFQKFISMSW-UHFFFAOYSA-N
Canonical SMILES B(C1=CN=C(N=C1)N2CCCN(CC2)C)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

[2-(4-Methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid (C₁₀H₁₇BN₄O₂; MW: 236.08 g/mol) features a pyrimidine ring substituted at the 2-position with a 4-methyl-1,4-diazepane group and at the 5-position with a boronic acid (-B(OH)₂) moiety . The diazepane ring introduces conformational flexibility, while the boronic acid group enables participation in cross-coupling reactions. The compound’s IUPAC name, [2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid, reflects its systematic substitution pattern .

Key Physicochemical Parameters

  • Aqueous Solubility: 44 μM (pH 7.4)

  • LogD (pH 7.4): 0.81

  • pKa: Basic nitrogen centers in the diazepane ring contribute to a calculated pKa of ~8.2–8.5 .

  • Thermal Stability: Decomposes above 200°C .

The boronic acid group’s ability to form reversible covalent bonds with diols and amines underpins its reactivity, while the diazepane’s sp³-hybridized carbons enhance three-dimensionality, reducing crystallization tendencies .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of [2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid typically involves three stages:

  • Pyrimidine Core Functionalization:
    5-Bromo-2-chloropyrimidine undergoes nucleophilic substitution with 4-methyl-1,4-diazepane to yield 5-bromo-2-(4-methyl-1,4-diazepan-1-yl)pyrimidine .

  • Miyaura Borylation:
    The bromide intermediate is treated with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form the boronic acid pinacol ester .

  • Hydrolysis to Boronic Acid:
    Acidic hydrolysis of the pinacol ester liberates the free boronic acid .

Representative Reaction Scheme:

5-Bromo-2-chloropyrimidine4-methyl-1,4-diazepane5-Bromo-2-(4-methyl-1,4-diazepan-1-yl)pyrimidineBorylationBoronic acid pinacol esterHydrolysisTarget compound\text{5-Bromo-2-chloropyrimidine} \xrightarrow{\text{4-methyl-1,4-diazepane}} \text{5-Bromo-2-(4-methyl-1,4-diazepan-1-yl)pyrimidine} \xrightarrow{\text{Borylation}} \text{Boronic acid pinacol ester} \xrightarrow{\text{Hydrolysis}} \text{Target compound}

Reactivity in Cross-Coupling Reactions

The boronic acid group facilitates Suzuki-Miyaura couplings with aryl halides, enabling the construction of biaryl systems. For example, coupling with quinoline-derived bromides yields hybrid structures with enhanced solubility and bioactivity .

Applications in Drug Development

Antitrypanosomal Agents

In a 2019 study, analogs derived from [2-(4-methyl-1,4-diazepan-1-yl)pyrimidin-5-yl]boronic acid demonstrated potent activity against Trypanosoma brucei (EC₅₀: 0.43 μM) . Structural modifications, such as replacing the piperazine with homopiperazine, improved aqueous solubility 20-fold while maintaining potency (Table 1) .

Table 1: Comparative Bioactivity of Select Analogs

CompoundT. brucei EC₅₀ (μM)Aqueous Solubility (μM)HLM Cl₃₀ (μL/min/mg)
10.43 ± 0.01544180
10a0.39 ± 0.0288045
10e0.21 ± 0.0192030

HLM Cl₃₀: Human liver microsome intrinsic clearance .

Solubility Enhancement Strategies

The diazepane moiety’s conformational flexibility disrupts molecular planarity, reducing crystal lattice energy and enhancing solubility. For instance, 10e (methylhomopiperazine analog) achieved 920 μM solubility, a 21-fold increase over the parent compound .

Comparative Analysis with Structural Analogues

Piperazine vs. Homopiperazine Derivatives

Replacing the six-membered piperazine with a seven-membered homopiperazine (10e) lowered cLogP (0.81 vs. 2.1) and improved metabolic stability (HLM Cl₃₀: 30 vs. 180 μL/min/mg) . This modification also increased basicity (ΔpKa: +1.2), enhancing protonation at physiological pH .

Impact of Boronic Acid Substituents

Compared to pinacol ester derivatives, the free boronic acid offers superior reactivity in aqueous media but lower membrane permeability. Prodrug strategies (e.g., MIDA boronates) are under investigation to balance reactivity and bioavailability.

Challenges and Future Directions

Synthetic and Stability Considerations

  • Sensitivity to Protodeboronation: The boronic acid group is prone to hydrolysis under acidic conditions, necessitating anhydrous storage .

  • Metabolic Instability: While 10e showed improved HLM clearance, further optimization is required to mitigate oxidative N-dealkylation .

Emerging Therapeutic Applications

  • Proteasome Inhibition: Boronic acids are known inhibitors of the 20S proteasome, suggesting potential in oncology.

  • Antifungal Agents: Preliminary data indicate activity against Candida albicans via β-1,3-glucan synthase inhibition.

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